molecular formula C23H19ClN2O4 B11999459 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765288-26-4

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11999459
CAS No.: 765288-26-4
M. Wt: 422.9 g/mol
InChI Key: SLQCXZUPZNEBIX-AFUMVMLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl. Finally, this compound is esterified with 4-chlorobenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of phenyl, methylphenoxy, and chlorobenzoate groups allows for versatile interactions in various chemical reactions and biological systems .

Properties

CAS No.

765288-26-4

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

[2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O4/c1-16-5-4-7-20(13-16)29-15-22(27)26-25-14-18-6-2-3-8-21(18)30-23(28)17-9-11-19(24)12-10-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

SLQCXZUPZNEBIX-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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